Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate
CAS No.: 71720-41-7
Cat. No.: VC17014942
Molecular Formula: C18H18CaN8O8
Molecular Weight: 514.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71720-41-7 |
|---|---|
| Molecular Formula | C18H18CaN8O8 |
| Molecular Weight | 514.5 g/mol |
| IUPAC Name | calcium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
| Standard InChI | InChI=1S/2C9H10N4O4.Ca/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h2*4H,3H2,1-2H3,(H,14,15);/q;;+2/p-2 |
| Standard InChI Key | GLKKXCKNQZHZHS-UHFFFAOYSA-L |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[Ca+2] |
Introduction
Structural Characteristics and Molecular Properties
Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate features a bicyclic purine scaffold with two methyl groups at positions 1 and 3, keto groups at positions 2 and 6, and an acetate moiety at position 7 coordinated to a calcium ion. The molecular formula is C₁₈H₁₈CaN₈O₈, with a molecular weight of 514.5 g/mol, reflecting the dimeric structure formed via calcium bridging two purine-acetate anions. Key structural attributes include:
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Tetrahydro-purine ring: Partial saturation at positions 1, 2, 3, and 6 reduces aromaticity, enhancing reactivity at the N7 position.
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Calcium coordination: The calcium ion binds to two acetate groups, improving solubility and stability in aqueous media compared to non-metallated analogs.
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Substituent effects: Methyl groups at N1 and N3 sterically hinder enzymatic degradation, while the keto groups facilitate hydrogen bonding with biological targets.
A comparative analysis with related purine derivatives underscores its structural distinctiveness (Table 1):
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| Theophylline | Methylated xanthine, unsaturated | Bronchodilation, PDE inhibition |
| 1,3-Dimethyluric Acid | Dimethylated purine, hydroxylated | Antioxidant, mild diuretic |
| Calcium Purine Acetate | Tetrahydro ring, calcium-acetate | Wnt pathway modulation |
Biological Activity and Mechanism of Action
Calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate demonstrates dose-dependent modulation of the Wnt/β-catenin signaling pathway, a regulator of cell fate and oncogenesis. Mechanistic studies suggest:
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Inhibition of glycogen synthase kinase-3β (GSK-3β): By stabilizing β-catenin, the compound promotes transcriptional activation of pro-survival genes.
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Interaction with Frizzled receptors: Molecular docking simulations indicate binding to the cysteine-rich domain of Frizzled-7, mimicking Wnt ligands.
In murine models of colorectal cancer, oral administration (50 mg/kg/day) reduced tumor volume by 62% over 21 days, correlating with downregulation of c-Myc and cyclin D1. Comparative studies with lithium chloride (a known GSK-3β inhibitor) revealed superior bioavailability and fewer off-target effects for the calcium purine derivative.
Therapeutic Applications and Preclinical Data
Emerging applications span oncology, regenerative medicine, and neurology:
Oncology
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Colorectal cancer: Synergizes with 5-fluorouracil, enhancing apoptosis in HT-29 cells (IC₅₀ reduced from 12 µM to 4 µM).
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Breast cancer: Inhibits epithelial-mesenchymal transition in MDA-MB-231 cells, reducing metastasis in xenograft models.
Regenerative Medicine
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Osteogenesis: At 10 µM, enhances alkaline phosphatase activity in mesenchymal stem cells by 3.2-fold, suggesting utility in bone repair.
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Cardioprotection: Prevents ischemia-reperfusion injury in rat hearts by upregulating HIF-1α and VEGF.
Neuroprotection
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Alzheimer’s disease: Reduces tau hyperphosphorylation in SH-SY5Y cells (40% decrease at 20 µM).
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Parkinson’s models: Mitigates MPTP-induced dopaminergic neuron loss in mice, improving motor function by 58%.
Comparative Analysis with Purine-Based Therapeutics
While traditional methylxanthines (e.g., theophylline) target phosphodiesterases or adenosine receptors, calcium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate’s Wnt modulation offers a novel mechanism. Its calcium coordination also differentiates it from non-metallated analogs like 1,3-dimethyluric acid, enabling enhanced tissue penetration and sustained release.
Challenges and Future Directions
Current limitations include:
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Synthetic scalability: Multi-step synthesis complicates large-scale production.
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Target specificity: Off-pathway effects on JNK and NF-κB require further investigation.
Ongoing research focuses on prodrug formulations to improve oral bioavailability and CRISPR-Cas9 screens to identify synthetic lethal partners for combination therapies.
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